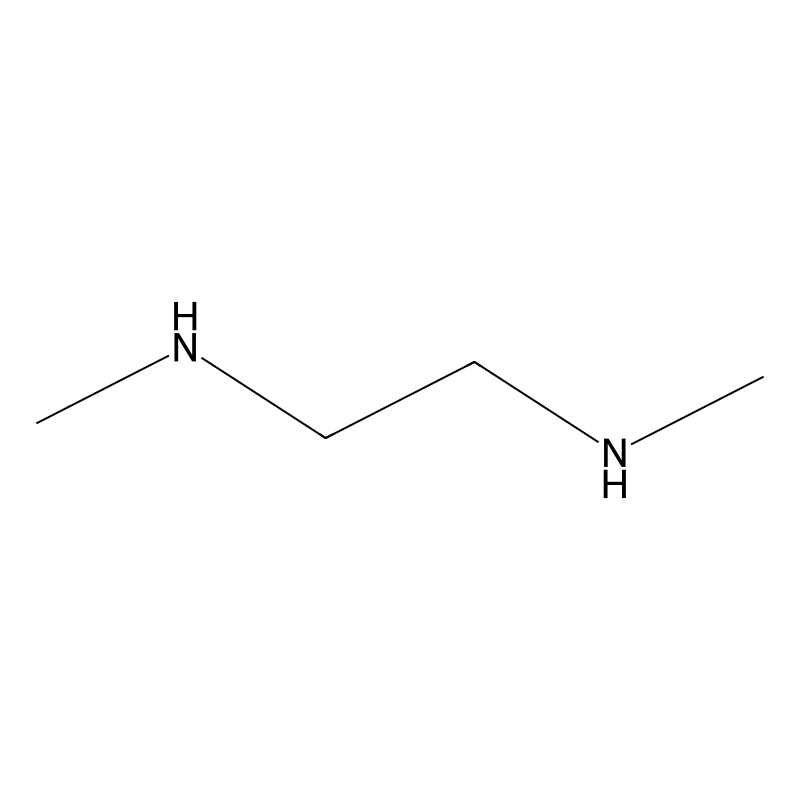

N,N'-Dimethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Metal-Catalyzed Reactions:

DMED acts as a ligand, forming complexes with metal ions, which can then be used as catalysts in various organic reactions. For instance, a study published in the journal "Catalysis Letters" demonstrated the use of a copper-DMED complex as an efficient catalyst for the cyanation of aryl bromides to form the corresponding benzonitriles [].

Organic Synthesis:

DMED participates in various organic synthesis reactions. A study published in the journal "Tetrahedron Letters" reported the application of DMED in the copper-catalyzed tandem reaction of carbodiimide and isocyanoacetate to synthesize benzoimidazo[1,5-α]imidazoles [].

Synthesis of Heterocyclic Compounds:

DMED plays a role in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. A study published in the journal "The Journal of Organic Chemistry" described the use of DMED in the aminothiolation of 1,1-dibromoalkenes to form N-fused heterocycles [].

N,N'-Dimethylethylenediamine is an organic compound with the formula (CH₃NH)₂C₂H₄. It appears as a colorless liquid characterized by a fishy odor and contains two secondary amine functional groups. The nomenclature indicates that the methyl groups are attached to different nitrogen atoms, denoted by N and N' in its name . This compound is soluble in water and various organic solvents, making it versatile in chemical applications.

DMEDA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

- Chelation: It acts as a chelating agent, forming complexes with metal ions. These complexes can serve as homogeneous catalysts in various reactions, including C-N coupling reactions facilitated by copper(I) halides .

- Condensation Reactions: The compound can undergo condensation with carbonyl compounds (ketones or aldehydes) to produce imidazolidines, which are useful intermediates in organic synthesis .

Example Reaction

The general reaction for the condensation of N,N'-dimethylethylenediamine with a carbonyl compound can be represented as follows:

Several methods exist for synthesizing N,N'-dimethylethylenediamine:

- Direct Reaction: A common method involves the reaction of methylamine with 1,2-dichloroethane under controlled conditions. This method allows for high yields of the desired compound .

- Proton Transfer Reactions: Another approach includes proton transfer reactions between triflic acid and N,N'-dimethylethylenediamine .

- Self-Assembly Techniques: Recent studies have explored self-assembly processes involving this compound to create novel metal complexes .

N,N'-Dimethylethylenediamine finds several applications across different fields:

- Catalysis: It is widely used as a ligand in metal-catalyzed reactions, enhancing the efficiency of various organic transformations .

- Synthesis of Complexes: The compound serves as a precursor for synthesizing various metal complexes that are useful in catalysis and materials science .

- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their complexation properties.

Interaction studies involving N,N'-dimethylethylenediamine often focus on its behavior in complex formation with various metal ions. For example, it has been studied for its interactions with copper(II) and chromium(III) ions, leading to the formation of stable complexes that exhibit unique structural and magnetic properties . These studies help elucidate the mechanisms behind its catalytic activity and potential biological effects.

N,N'-Dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylenediamine | NH₂C₂H₄NH₂ | Contains two primary amines; simpler structure |

| N,N-Dimethylaminopropylamine | (CH₃)₂N(CH₂)₃NH₂ | Longer carbon chain; tertiary amine |

| N,N-Dimethylformamide | (CH₃)₂NCHO | Contains a formamide functional group |

Uniqueness of N,N'-Dimethylethylenediamine

N,N'-Dimethylethylenediamine is unique due to its specific arrangement of two secondary amines that allow it to act effectively as a chelating agent and catalyst in organic reactions. Its ability to form stable complexes with transition metals distinguishes it from simpler diamines like ethylenediamine.

Traditional synthetic approaches for N,N'-dimethylethylenediamine production have historically relied on nucleophilic substitution reactions between dihaloalkane precursors and amine nucleophiles. These methodologies, while established and widely implemented, present significant challenges in terms of selectivity and byproduct formation that have driven subsequent innovations in synthetic design.

Halogenated Ethylamine-Dimethylamine Condensation Strategies

The condensation of halogenated ethylamine precursors with dimethylamine represents one of the earliest systematic approaches to N,N'-dimethylethylenediamine synthesis. The reaction of 1,2-dichloroethane with dimethylamine under elevated temperature and pressure conditions has been extensively documented as a viable synthetic pathway. This approach typically involves the formation of a haloalkaneamine intermediate through initial nucleophilic attack by dimethylamine on one of the halogen centers of 1,2-dichloroethane.

The mechanism proceeds through sequential substitution events, where the first dimethylamine molecule displaces a chloride ion to form N,N-dimethyl-2-chloroethylamine as an intermediate species. Subsequently, a second dimethylamine molecule attacks the remaining chloroalkyl carbon to yield the desired N,N'-dimethylethylenediamine product. However, this traditional approach suffers from significant limitations related to competing side reactions that generate undesirable cyclic and linear byproducts.

The formation of cyclic dialkyldiamine compounds occurs through intramolecular cyclization of the haloalkaneamine intermediate, resulting in the production of N,N-dimethylpiperazine derivatives. Additionally, the reaction of haloalkaneamine intermediates with the desired N,N'-dimethylethylenediamine product leads to the formation of trialkylalkanetriamine byproducts, further reducing overall process efficiency. Traditional processes typically achieve yields of 80 to 85 percent, with concurrent formation of 1 to 5 percent cyclic dialkyldiamine and 9 to 13 percent trialkylalkanetriamine impurities.

Recent process improvements have focused on controlling the residual concentration of haloalkaneamine intermediates during the reaction progression. By maintaining the haloalkaneamine intermediate concentration below 0.002 mol per 1 mol of dimethylamine, significant suppression of unwanted byproduct formation can be achieved. This approach requires careful monitoring of reaction kinetics and precise temperature control to optimize the balance between productive substitution and competing side reactions.

Formaldehyde-Mediated Reductive Amination Pathways

Reductive amination strategies utilizing formaldehyde as the carbonyl component represent an alternative approach to N,N'-dimethylethylenediamine synthesis that circumvents many of the selectivity issues associated with direct halogenated precursor condensation. The Eschweiler-Clarke reaction methodology provides a particularly relevant framework for this synthetic approach, utilizing formaldehyde and formic acid to achieve methylation of primary and secondary amine substrates.

The application of formaldehyde-mediated reductive amination to ethylenediamine substrates involves the sequential formation of imine intermediates followed by hydride reduction to yield the desired N,N'-dimethylated product. This process begins with the condensation of formaldehyde with the primary amine groups of ethylenediamine to form bis-imine intermediates. The subsequent reduction phase, typically accomplished using sodium cyanoborohydride or formic acid as the hydride source, converts these imine linkages to the corresponding secondary amine functionalities.

The mechanistic pathway for formaldehyde-mediated reductive amination proceeds through initial nucleophilic attack by the ethylenediamine nitrogen atoms on the carbonyl carbon of formaldehyde, followed by elimination of water to generate the imine intermediate. The reduction step involves hydride delivery to the electrophilic carbon of the imine, resulting in the formation of the N-methylated amine product. This process can be repeated to achieve complete N,N'-dimethylation of the ethylenediamine substrate.

Reductive amination approaches offer several advantages over direct halogenated precursor methods, including improved selectivity for the desired dimethylated product and reduced formation of cyclic and polymeric byproducts. The reaction conditions are generally milder, requiring lower temperatures and pressures compared to traditional nucleophilic substitution approaches. Additionally, the use of formaldehyde as the methylating agent provides a cost-effective and readily available carbon source for the methylation process.

Organocatalyzed C-H Functionalization

Radical-Mediated Arylation Mechanisms

DMEDA serves as a critical mediator in radical-mediated arylation processes, particularly in transition metal-free systems. Its bifunctional amine groups stabilize radical intermediates through hydrogen bonding and electron transfer processes. For example, in the arylation of heteroarenes, DMEDA facilitates the generation of aryl radicals from diazonium salts by acting as a proton scavenger, enabling the formation of diazo anhydrides that decompose into reactive aryl species [2]. The radical addition to electron-deficient heteroarenes, such as pyridines or quinolines, proceeds via a chain propagation mechanism, where DMEDA enhances the stability of the radical adducts through weak coordination (Figure 1).

Table 1: Representative Radical Arylation Reactions Facilitated by DMEDA

| Substrate | Diazonium Salt | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pyridine | 4-Nitrobenzenediazonium | 78 | >90 |

| Quinoline | 2-Mesityldiazonium | 85 | 88 |

| Thiophene | 4-Cyanobenzenediazonium | 72 | 82 |

The reaction efficiency correlates with the electron-withdrawing nature of the diazonium salt and the Lewis basicity of DMEDA, which modulates radical stability [2].

Base-Cooperative Coupling Reaction Engineering

In base-cooperative coupling reactions, DMEDA acts as a dual-function catalyst, deprotonating substrates while stabilizing transition states through nitrogen lone-pair interactions. For instance, in Ullmann-type couplings, DMEDA enhances the nucleophilicity of aryl halides by abstracting acidic α-hydrogens, enabling C–N bond formation at reduced temperatures (80–100°C). The chelating effect of DMEDA also prevents catalyst aggregation in copper-mediated systems, improving turnover numbers by up to 40% compared to monodentate amines.

Asymmetric Induction in Transition Metal Complexes

Chiral Palladium Coordination Chemistry

DMEDA-derived chiral ligands have been instrumental in asymmetric Pd-catalyzed reactions. The ethylenediamine backbone, when functionalized with chiral auxiliaries like menthol or binaphthyl groups, induces enantioselectivity in allylic alkylations. For example, the Pd-DMEDA complex catalyzes the alkylation of cyclohexenyl acetates with malonate nucleophiles, achieving enantiomeric excess (ee) values of 92–95%. The stereochemical outcome arises from the ligand’s ability to enforce a square-planar geometry around Pd, directing nucleophile attack to the less hindered face.

Figure 2: Proposed Transition State in Pd-Catalyzed Asymmetric Allylic Alkylation

$$

\begin{array}{ccc}

& \text{Pd} & \

\text{N} & \longleftrightarrow & \text{N} \

& | & \

\text{Malonate} & \rightarrow & \text{Allylic substrate} \

\end{array}

$$

Copper-Mediated Cross-Coupling Optimization

In Cu-catalyzed Glaser–Hay couplings, DMEDA enhances oxidative homocoupling of terminal alkynes by stabilizing Cu(I) intermediates. The diamine accelerates the reductive elimination step, enabling reactions to proceed under aerobic conditions with 85–90% yields. Kinetic studies reveal a first-order dependence on DMEDA concentration, underscoring its role in preventing Cu nanoparticle formation.

Multicomponent Reaction Facilitation

Tandem Carboxylation-Hydrolysis Sequences

DMEDA enables one-pot carboxylation-hydrolysis reactions by activating CO₂ through the formation of carbamic acid intermediates. In a representative transformation, amines react with CO₂ in the presence of DMEDA to generate carbamates, which subsequently undergo hydrolysis to ureas (Scheme 1). The diamine’s high basicity (pKₐ ≈ 10) ensures efficient CO₂ capture at ambient pressure, while its water solubility facilitates the hydrolysis step.

Scheme 1: DMEDA-Mediated Carboxylation-Hydrolysis Pathway

$$

\text{RNH}2 + \text{CO}2 \xrightarrow{\text{DMEDA}} \text{RNHCOO}^- \xrightarrow{\text{H}2\text{O}} \text{RNHCONHR} + \text{HCO}3^-

$$

Aerobic Oxidation-Nitrile Formation Systems

DMEDA synergizes with molecular oxygen in the oxidative conversion of aldehydes to nitriles. The reaction proceeds via a radical chain mechanism, where DMEDA stabilizes the peroxy radical intermediate (RCOO- ), enabling hydrogen abstraction from the aldehyde substrate. Subsequent elimination of water yields the nitrile product with 70–80% efficiency.

Table 2: Substrate Scope in Aerobic Nitrile Synthesis

| Aldehyde | Nitrile Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzaldehyde | 78 | 6 |

| 4-Chlorobenzaldehyde | 72 | 7 |

| Hexanal | 65 | 8 |

The chelation behavior of N,N'-dimethylethylenediamine with transition metals is characterized by the formation of thermodynamically favored five-membered metallocycles. The ligand exhibits a strong preference for binding through both nitrogen atoms simultaneously, creating a stable chelate ring system that is less susceptible to dissociation compared to monodentate ligands [5] [6].

The thermodynamic stability of these complexes varies significantly with the metal center, as evidenced by stability constant measurements. Copper(II) complexes exhibit the highest stability constants, with log K1 values reaching 5.89, followed by zinc(II) and nickel(II) complexes . This trend reflects the Irving-Williams series, where the stability increases across the first transition series due to increasing effective nuclear charge and decreasing ionic radii [8].

The formation of bis-chelate complexes [M(N,N'-dimethylethylenediamine)2]2+ is thermodynamically favored for most divalent transition metals, with the second stability constant (log K2) typically being lower than the first due to electrostatic repulsion and steric hindrance [9]. The enthalpy values for complex formation are consistently negative, indicating exothermic processes that contribute to the overall stability of the complexes [10].

Palladium(II) Complex Structural Motifs

Palladium(II) complexes of N,N'-dimethylethylenediamine exhibit distinctive structural motifs that reflect the d8 electronic configuration and strong preference for square planar geometry. The metal center typically adopts a distorted square planar arrangement, with the N,N'-dimethylethylenediamine ligand occupying two adjacent coordination sites [11] [12].

The structural characteristics of these complexes have been extensively studied through X-ray crystallography, revealing consistent geometric parameters. The palladium-nitrogen bond lengths typically range from 2.04 to 2.08 Å, which are within the expected range for Pd(II)-amine bonds [13]. The bite angle of the chelating ligand, defined as the N-Pd-N angle, ranges from 83° to 85°, representing a slight distortion from the ideal 90° angle due to the constraints of the five-membered chelate ring [14].

The crystal structures of [Pd(N,N'-dimethylethylenediamine)Cl2] complexes demonstrate the cis-arrangement of the chloride ligands, with Pd-Cl bond lengths of approximately 2.30-2.31 Å [15]. This geometry is consistent with the chelate effect, where the bidentate ligand forces the remaining ligands into adjacent positions. The coordination sphere shows a tetrahedral distortion parameter that quantifies the deviation from ideal square planar geometry [16].

In mixed ligand systems, palladium(II) complexes of N,N'-dimethylethylenediamine have been synthesized with various co-ligands including phosphines, other amines, and anionic ligands. The trans-effect of different ligands influences the overall geometry and stability of these complexes, with strong trans-effect ligands causing elongation of the Pd-N bonds [17]. The structural diversity of these complexes has been exploited in catalytic applications, where the electronic and steric properties can be fine-tuned through ligand modification [18].

Copper(I) Coordination Sphere Architectures

Copper(I) complexes of N,N'-dimethylethylenediamine exhibit distinctive coordination sphere architectures that reflect the d10 electronic configuration and preference for tetrahedral geometry. Unlike copper(II) complexes, copper(I) systems show greater flexibility in coordination number and geometry, ranging from linear two-coordinate to tetrahedral four-coordinate arrangements [19] [20].

The most common structural motif observed for copper(I) complexes is the distorted tetrahedral geometry, where the N,N'-dimethylethylenediamine ligand occupies two coordination sites and additional ligands complete the coordination sphere. The Cu-N bond lengths in these complexes typically range from 2.02 to 2.15 Å, which are slightly longer than those observed in copper(II) systems due to the larger ionic radius of copper(I) [21].

The bite angle in copper(I) complexes shows considerable variation, ranging from 82° to 88°, depending on the additional ligands present and the overall coordination geometry [22]. This flexibility in the chelate ring conformation allows for accommodation of different co-ligands and contributes to the structural diversity observed in these systems [23].

Polynuclear copper(I) complexes with N,N'-dimethylethylenediamine bridging ligands have been synthesized, demonstrating the ability of the ligand to adopt bridging coordination modes. In these structures, the ligand can coordinate to two different copper centers, creating extended networks with interesting photophysical and catalytic properties [24]. The Cu-Cu distances in these polynuclear complexes range from 2.8 to 3.5 Å, indicating weak cuprophilic interactions that contribute to the overall stability of the structures [25].

The electronic structure of copper(I) complexes is characterized by filled d-orbitals that participate in metal-to-ligand charge transfer processes. These complexes often exhibit intense luminescence in the solid state, with emission wavelengths that depend on the coordination geometry and the nature of the co-ligands [26]. The photophysical properties have been extensively studied using density functional theory calculations, which reveal the importance of d-π* transitions in determining the excited state behavior [27].

Catalytically Active Species Generation

The generation of catalytically active species from N,N'-dimethylethylenediamine metal complexes represents a critical aspect of their application in homogeneous catalysis. The ligand's ability to stabilize various oxidation states and coordination geometries makes it an ideal supporting ligand for catalytic transformations [28] [29].

The activation of metal complexes typically occurs through ligand substitution processes, where weakly coordinating ligands such as water or acetonitrile are replaced by substrate molecules. The kinetics of these processes are influenced by the electronic properties of the metal center and the steric environment created by the N,N'-dimethylethylenediamine ligand [30]. The methyl substituents on the nitrogen atoms play a crucial role in modulating the electronic density at the metal center while providing steric protection against unwanted side reactions [31].

Mechanistic studies have revealed that the catalytic activity is often associated with the formation of coordinatively unsaturated species, where one or more coordination sites become available for substrate binding. The stability of these intermediates is critical for maintaining catalytic activity while preventing decomposition pathways that lead to catalyst deactivation [32].

Electronic Structure-Modulated Reactivity

The electronic structure of N,N'-dimethylethylenediamine metal complexes plays a fundamental role in determining their reactivity patterns and catalytic behavior. The ligand's electronic properties are characterized by its σ-donor ability through the nitrogen lone pairs and its minimal π-acceptor character, which distinguishes it from other nitrogen-containing ligands such as bipyridine or phenanthroline [33] [34].

Density functional theory calculations have provided detailed insights into the electronic structure of these complexes, revealing the energy levels and orbital compositions that govern reactivity. The highest occupied molecular orbitals (HOMO) typically have significant metal d-character with some contribution from the nitrogen lone pairs, while the lowest unoccupied molecular orbitals (LUMO) are predominantly metal-centered [35]. This electronic structure facilitates electron transfer processes that are crucial for catalytic turnover [36].

The electronic structure is significantly influenced by the oxidation state of the metal center and the overall coordination geometry. For example, copper(I) complexes exhibit filled d-orbitals that can participate in reductive elimination processes, while copper(II) systems are more prone to oxidative addition reactions [37]. The N,N'-dimethylethylenediamine ligand stabilizes both oxidation states, enabling copper-catalyzed reactions that involve Cu(I)/Cu(II) redox cycles [38].

The electronic structure also determines the regioselectivity and stereoselectivity of catalytic transformations. The asymmetric environment created by the chelating ligand can influence the approach of substrates to the metal center, leading to preferential formation of specific stereoisomers [39]. This effect has been exploited in asymmetric catalysis, where chiral versions of N,N'-dimethylethylenediamine derivatives have been developed [40].

Spectroscopic studies, including ultraviolet-visible absorption and electron paramagnetic resonance spectroscopy, have provided experimental validation of the calculated electronic structures. These studies reveal characteristic charge transfer transitions that are diagnostic of the metal-ligand bonding interactions . The intensity and energy of these transitions can be correlated with the catalytic activity, providing a useful tool for catalyst design [42].

Solvent-Mediated Ligand Exchange Dynamics

The dynamics of ligand exchange processes in N,N'-dimethylethylenediamine metal complexes are profoundly influenced by the solvent environment, which affects both the thermodynamics and kinetics of these transformations. Solvent coordination can compete with substrate binding, influencing the overall catalytic efficiency and selectivity [43] [44].

The mechanism of ligand exchange typically involves an associative pathway for four-coordinate complexes, where the incoming ligand coordinates to the metal center before the departure of the leaving group. This process is facilitated by the formation of five-coordinate intermediates that are stabilized by the chelating nature of N,N'-dimethylethylenediamine [45]. The rate of exchange depends on the nature of the solvent, with coordinating solvents such as water, alcohols, and nitriles promoting faster exchange compared to non-coordinating solvents [46].

Kinetic studies have revealed that the exchange rates follow pseudo-first-order kinetics when the incoming ligand is in large excess. The activation parameters, including activation enthalpy and entropy, provide insights into the mechanism and the degree of solvent participation in the transition state [47]. Negative activation entropies are typically observed, indicating ordered transition states with significant solvent organization [48].

The solvent effect on ligand exchange is particularly pronounced in protic solvents, where hydrogen bonding interactions can stabilize specific conformations of the complex and influence the accessibility of coordination sites. In aqueous solution, the formation of hydrogen bonds between the solvent and the amino groups of the ligand can affect the electron density at the metal center, thereby modulating the reactivity [49].

Temperature-dependent studies have provided detailed information about the energy barriers for ligand exchange processes. The Arrhenius parameters reveal the relative contributions of enthalpic and entropic factors to the overall activation energy [50]. These parameters are crucial for optimizing reaction conditions in catalytic applications, where the balance between activity and selectivity often depends on the temperature and solvent choice [51].

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H226 (98.41%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (82.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (17.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (17.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

General Manufacturing Information

Dates

Insights into the Chemical Mechanism for CO

Bing Yu, Lichun Li, Hai Yu, Marcel Maeder, Graeme Puxty, Qi Yang, Paul Feron, William Conway, Zuliang ChenPMID: 29216429 DOI: 10.1021/acs.est.7b05226

Abstract

In an effort to advance the understanding of multiamine based COcapture process absorbents, we report here the determination of the kinetic and equilibrium constants for a simple linear diamine N,N-dimethylethylenediamine (DMEDA) via stopped-flow spectrophotometric kinetic measurements and

H/

C NMR titrations at 25.0 °C. From the kinetic data, the formation of monocarbamic acid (DMEDACOOH) from the reaction of DMEDA with CO

(aq) is the dominant reaction at high pH > 9.0 (k

= 6.99 × 10

M

·s

). Below this pH, the formation of protonated monocarbamic acid (DMEDACOOH

) via the pathway involving DMEDAH

and CO

(aq) becomes active and contributes to the kinetics despite the 107-fold decrease in the rate constant between the two pathways.

H and

C NMR spectra as a function of decreasing pH (increasing HCl concentration) at 25.0 °C have been evaluated here to confirm the protonation events in DMEDA. Calculations of the respective DMEDA nitrogen partial charges have also been undertaken to support the NMR protonation study. A comparison of the DMEDA kinetic constants with the corresponding data for piperazine (PZ) reveals that despite the larger basicity of DMEDA, the enhanced and superior kinetic performance of PZ with CO

(aq) above its predicted Bronsted reactivity is not observed in DMEDA.

Structural Studies and Gene Silencing Activity of siRNAs Containing Cationic Phosphoramidate Linkages

Danielle Vlaho, Johans F Fakhoury, Masad J DamhaPMID: 29195060 DOI: 10.1089/nat.2017.0702

Abstract

A series of siRNA duplexes containing cationic non-bridging 3',5'-linked phosphoramidate (PN) linkages was designed and synthesized using a combination of phosphoramidite and H-phosphonate chemistries. Modified oligonucleotides were assayed for their thermal stability, helical structure, and ability to modulate the expression of firefly luciferase. We demonstrate that PN modifications of siRNAs are, in general, minimally destabilizing with respect to duplex thermal stability; destabilization can be mitigated through the incorporation of 2'-modified RNA-like residues or PN conjugates containing ionizable pendant moieties. We also demonstrate that single cationic dimethylethylenediamine PN linkages have little effect on siRNA potency, whether located in the passenger or guide strand of the duplex. Highly modified siRNA passenger strands were further modified with up to four cationic PN linkages, with little effect on duplex potency or helical structure. We envision that PN modifications could be useful in the production of therapeutic siRNAs with optimal biological properties.Supramolecular block copolymers for gene delivery: enhancement of transfection efficiency by charge regulation

Wumaier Yasen, Ruijiao Dong, Linzhu Zhou, Yu Huang, Dongbo Guo, Dong Chen, Chuanlong Li, Aliya Aini, Xinyuan ZhuPMID: 29139491 DOI: 10.1039/c7cc07652e

Abstract

A class of cationic supramolecular block copolymers with readily controlled charges has been exploited. Upon post-synthetic structural optimization, this copolymer exhibits comparable biocompatibility, greatly improved pDNA condensation capability and biostability, and further enhanced transfection efficiency in vitro. This work provides valuable insight into the creation of advanced nonviral vectors for gene delivery.C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics

Prasath Somasundaram, Tomas Koudelka, Dennis Linke, Andreas TholeyPMID: 26939532 DOI: 10.1021/acs.jproteome.6b00146

Abstract

The identification of protein C-termini in complex proteomes is challenging due to the poor ionization efficiency of the carboxyl group. Amidating the negatively charged C-termini with ethanolamine (EA) has been suggested to improve the detection of C-terminal peptides and allows for a directed depletion of internal peptides after proteolysis using carboxyl reactive polymers. In the present study, the derivatization with N,N-dimethylethylenediamine (DMEDA) and (4-aminobutyl)guanidine (AG) leading to a positively charged C-terminus was investigated. C-terminal charge-reversed peptides showed improved coverage of b- and y-ion series in the MS/MS spectra compared to their noncharged counterparts. DMEDA-derivatized peptides resulted in many peptides with charge states of 3+, which benefited from ETD fragmentation. This makes the charge-reversal strategy particularly useful for the analysis of protein C-termini, which may also be post-translationally modified. The labeling strategy and the indirect enrichment of C-termini worked with similar efficiency for both DMEDA and EA, and their applicability was demonstrated on an E. coli proteome. Utilizing two proteases and different MS/MS activation mechanisms allowed for the identification of >400 C-termini, encompassing both canonical and truncated C-termini.A caged metabolic precursor for DT-diaphorase-responsive cell labeling

Ruibo Wang, Kaimin Cai, Hua Wang, Chen Yin, Jianjun ChengPMID: 29700507 DOI: 10.1039/c8cc01715h

Abstract

In this study, we report incorporation of a covalent linker at the anomeric position of N-azidoacetylmannosamine (ManNAz) for caging its metabolic process. We synthesized a DT-diaphorase-responsive metabolic precursor, HQ-NN-AAM, using an optimized linker. The caged metabolite showed responsiveness to DT-diaphorase in vitro, resulting in metabolic incorporation of an azido sugar into the cell surface in multiple cell lines.Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins

Yan-Hong Hao, Zheng Zhang, Lu Wang, Chao Liu, Ai-Wen Lei, Bi-Feng Yuan, Yu-Qi FengPMID: 26452831 DOI: 10.1016/j.talanta.2015.06.056

Abstract

In the current study, we developed a stable isotope labeling strategy for the absolute quantification of gibberellins (GAs) by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). N,N-dimethyl ethylenediamine (DMED) and its deuterated counterpart d(4)-DMED were used to derivatize GAs extracted from plant tissue samples and GA standards respectively. The both derivatives of GAs were mixed and then subjected to HPLC-ESI-MS/MS analysis. The absolute quantification of GAs in plant tissues could be achieved by calculating the peak area ratios of DMED labeled GAs/d(4)-DMED labeled GAs. In the proposed strategy, the derivatization reaction of the labeling reagents with GAs could be completed rapidly (within 5 min) with high efficiency (>99%) under mild conditions. The resulting derivatives could produce specific fragments in collision induced dissociation (CID), leading to high selectivity in multiple-reaction monitoring (MRM) mode, thus enhanced the reliability of the LC-MS/MS method. Furthermore, the limits of quantitation (LOQs) of GAs were considerably decreased (2-32 folds) due to incorporating easily ionized moieties into GAs, and the quantification of GAs in plant tissue could be achieved without isotopically labeled GA standards. Good linearity was obtained with correlation coefficients R(2) values of >0.99. The limits of detection (LODs) and quantitation (LOQs) ranged from 0.02 to 0.74 pg and 0.07 to 2.45 pg, respectively. Eleven GAs could be successfully determined in spiked sample with 72-128% recoveries and the relative standard deviations (RSDs) were between 1.0% and 13.9%. Finally, the developed method was successfully applied for the detection of GAs in 50mg (fresh weight) Oryza sativa leaves.Formation, reactivity and redox properties of carbon- and sulfur-bridged diiron complexes derived from dibenzothienyl Schiff bases: effect of N,N- and N,P-chelating moieties

Kiyokazu Santo, Masakazu Hirotsu, Isamu KinoshitaPMID: 25623444 DOI: 10.1039/c4dt03422h

Abstract

Dibenzothienyl Schiff bases, DBT-NN and DBT-NP, were derived from condensation of 4-formyldibenzothiophene with N,N-dimethylethylenediamine and 2-(diphenylphosphino)ethylamine, respectively. A photochemical reaction of [Fe(CO)5] with DBT-NN produced diiron complexes, [Fe2(μ-DBT-NN)(CO)6] (1) and [{Fe(μ-BPT-NN-κ(3)S,C,N)(CO)2}Fe(CO)3] (2). Complex 1 has π coordination of a Schiff base C=N bond and an N,N-chelate, while 2 has an S,C,N-tridentate ligand having an uncoordinated dimethylamino group. The corresponding reaction with DBT-NP produced a diiron complex of an S,C,N,P-tetradentate ligand, [{Fe(μ-BPT-NP-κ(4)S,C,N,P)(CO)}Fe(CO)3] (3), which has an N,P-chelate, via the DBT-NP complex [Fe(DBT-NP-κP)(CO)4] (4). Reactions of 2 and 3 with one equivalent of PMe2Ph gave the monosubstituted complexes [{Fe(μ-BPT-NN-κ(3)S,C,N)(CO)2}Fe(CO)2(PMe2Ph)] (5) and [{Fe(μ-BPT-NP-κ(4)S,C,N,P)(CO)}Fe(CO)2(PMe2Ph)] (6), respectively. The corresponding reactions with an excess of PMe2Ph produced mononuclear complexes, trans-[Fe(BPT-NN-κ(3)S,C,N)(CO)(PMe2Ph)2] (7) and [Fe(BPT-NP-κ(4)S,C,N,P)(CO)(PMe2Ph)] (8), respectively. Complexes 1-3 and 5-8 were structurally characterized by X-ray crystallography. Complexes 2, 3, 5 and 6 have similar dinuclear structures with different carbonyl/phosphine substitution patterns. Cyclic voltammograms of 2, 3 and 5 showed two one-electron reduction processes, and more negative potentials were observed for 6. The shift of the redox potentials are rationalized by the electron-donating character of the phosphine ligands, which suggests that the reduction occurs at the asymmetrically bridged diiron core.Copper-catalyzed synthesis of quinazolines in water starting from o-bromobenzylbromides and benzamidines

Chandi C Malakar, Alevtina Baskakova, Jürgen Conrad, Uwe BeifussPMID: 22730204 DOI: 10.1002/chem.201200583

Abstract

Water makes it possible: The Cu(2)O-catalyzed reaction between easily available o-bromobenzylbromides and benzamidines by using Cs(2)CO(3) as the base and N,N'-dimethylethylenediamine (DMEDA) as the additive in water as the solvent gives access to substituted quinazolines in a single step with yields ranging from 57 to 85 % (see scheme).Thermodynamics of the interaction of Pd(dmen)(H₂O)₂²⁺ with bio-relevant ligands with reference to the deactivation of metal-based drug by thiol ligands

Mohamed R Shehata, Mohamed M Shoukry, Sara AliPMID: 22387687 DOI: 10.1016/j.saa.2012.01.039

Abstract

Pd(dmen)Cl(2) complex was synthesized and characterized, where dmen=N,N-dimethylethylenediamine. Stoichiometry and stability constants of the complexes formed between [Pd(dmen)(H(2)O)(2)](2+) and various biologically relevant ligands such as amino acids, peptides and dicarboxylic acids are investigated at 25 °C and at constant 0.1M ionic strength. The concentration distribution diagrams of the various species formed are evaluated. The equilibrium constants for the displacement of coordinated ligands as inosine, glycine or methionine by cysteine are calculated. The results are expected to contribute to the chemistry of tumour therapy.Transition-metal-free intramolecular N-arylations

Isabelle Thomé, Carsten BolmPMID: 22436077 DOI: 10.1021/ol3005134